molecular formula C3H5N5O4 B1237622 1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine

1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine

Cat. No. B1237622
M. Wt: 175.1 g/mol
InChI Key: VYWPLBFUPOGEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dinitro-1,2,3,4-tetrahydro-1,3,5-triazine is a nitro-1,3,5-triazine.

Scientific Research Applications

Kinetic and Mechanistic Studies

  • Nitrosative Cleavage in Synthesis : A study by Bonner, Hancock, and Roberts (1974) investigates the kinetics of formation of 1,3-dinitro-5-nitrosoperhydro-1,3,5-triazine, a derivative of RDX. This research highlights the significance of ion pair attack in the nitrosative cleavage of RDX derivatives, a critical process in energetic material synthesis (Bonner, Hancock, & Roberts, 1974).

Energetic Material Design and Performance

  • Novel Energetic Compounds : He et al. (2015) explore the design of novel polynitro-substituted tetrazolotriazine-based compounds with exceptional detonation properties, demonstrating potential applications in high-performance explosives (He et al., 2015).
  • Physicochemical Properties of Derivatives : Keshavarz, Esmailpoor, and Tehrani (2010) evaluate the properties of new derivatives of dinitro triazolyl triazine. These compounds show promise as high-nitrogen organic explosives and oxidizers in solid propellants due to their good oxygen balance and specific impulses (Keshavarz, Esmailpoor, & Tehrani, 2010).

Environmental and Biodegradation Studies

  • Biodegradation Pathways : McCormick, Cornell, and Kaplan (1981) present a scheme for the anaerobic biodegradation of RDX, revealing the formation of various intermediates, highlighting the environmental impact and degradation pathways of RDX (McCormick, Cornell, & Kaplan, 1981).
  • Degradation using Nanoparticles : Naja et al. (2008) explore the degradation of RDX using zerovalent iron nanoparticles, presenting a method with potential for remediating contaminated soil and water (Naja et al., 2008).

Synthesis and Thermal Behavior

  • Synthesis of Energetic Materials : Dharavath and Shreeve (2018) discuss a safer synthesis route for high-performance insensitive energetic materials based on 3,5-bis(dinitromethyl)-1,2,4-triazole and its salts, which offer properties superior to RDX (Dharavath & Shreeve, 2018).

Novel Energetic Compounds and Their Properties

  • Stable and Insensitive Explosives : Kumar et al. (2017) synthesize a fused-ring conjugated energetic molecule with properties approaching those of RDX, but with higher thermal stability and lower sensitivity (Kumar, Imler, Parrish, & Shreeve, 2017).

Theoretical Studies and Modeling

  • Density Functional Theory Analysis : Batyrev, Byrd, and Sausa (2022) combine experimental and modeling techniques to study an energetic compound structurally related to RDX, offering insights into its vibrational and electronic structure (Batyrev, Byrd, & Sausa, 2022).

Biodegradation Intermediates Analysis

  • Analysis of Biodegradation Intermediates : Zhang et al. (2005) develop a method for the determination of biodegradation intermediates of RDX in soils, contributing to environmental monitoring efforts (Zhang, Pan, Cobb, & Anderson, 2005).

properties

Product Name

1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine

Molecular Formula

C3H5N5O4

Molecular Weight

175.1 g/mol

IUPAC Name

1,3-dinitro-2,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C3H5N5O4/c9-7(10)5-1-4-2-6(3-5)8(11)12/h1H,2-3H2

InChI Key

VYWPLBFUPOGEQG-UHFFFAOYSA-N

Canonical SMILES

C1N=CN(CN1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine

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